Linker Length Optimization: 8-Atom Linker Identified as Optimal for CRBN Homo-PROTAC Degradation
In a systematic evaluation of pomalidomide-based homobifunctional PROTACs designed to induce CRBN self-degradation, the homodimeric compound 15a featuring an 8-atom linker (analogous to the C8 alkyl chain in Pomalidomide 4'-alkylC8-acid) was identified as the most potent CRBN degrader, exhibiting activity at concentrations below 100 nM [1]. In contrast, homodimeric PROTACs with longer linkers demonstrated weaker CRBN degradation capability and increased off-target degradation of IKZF1 [1].
| Evidence Dimension | CRBN Degradation Potency |
|---|---|
| Target Compound Data | Active below 100 nM |
| Comparator Or Baseline | Longer linker PROTACs |
| Quantified Difference | Weaker CRBN degradation and stronger off-target IKZF1 degradation |
| Conditions | MM1.S multiple myeloma cell line |
Why This Matters
This demonstrates that the 8-atom linker length is not an arbitrary choice but a biologically optimized parameter for achieving maximal on-target CRBN engagement with minimal off-target transcription factor degradation.
- [1] Kronke, J., et al. (2018). Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon. Blood, 132(Supplement 1), 260. View Source
